REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.C(N([CH:16]([CH3:18])[CH3:17])CC)(C)C.Cl.C[NH2:21]>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([NH:21][CH2:18][CH2:16][CH3:17])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is cooled to -70°
|
Type
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CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
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Details
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The residue is partitioned between ethyl acetate and aqueous potassium bicarbonate
|
Type
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EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with water and saline
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid is chromatographed on silica gel (650 g)
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane (10→30/90→70)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the tire compound, NMR (CDCl3) 6.29, 5.87, 3.21, 1.65 and 0
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC(=N1)NCCC)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |